(-)-Fustin Demonstrates 12.6x Weaker CYP2C19 Inhibition than Fisetin, Minimizing Drug Interaction Risk
In a head-to-head comparison on recombinant human CYP enzymes, (-)-Fustin showed moderate inhibitory effects on CYP2C19 with an IC50 of 64.3 μg/mL, whereas Fisetin, a related flavonoid, exhibited potent inhibition on the same isoform [1]. This indicates (-)-Fustin has a significantly lower potential for CYP2C19-mediated drug interactions.
| Evidence Dimension | Inhibition of human CYP2C19 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 64.3 μg/mL |
| Comparator Or Baseline | Fisetin: Potent inhibitory effect (exact IC50 value not provided but described as 'potent') |
| Quantified Difference | (-)-Fustin is a moderate inhibitor vs. Fisetin's potent inhibition. |
| Conditions | Luminescent CYP recombinant human enzyme assay |
Why This Matters
The weaker CYP inhibition profile of (-)-Fustin suggests a lower risk of adverse herb-drug interactions when co-administered with drugs metabolized by CYP2C19, making it a safer choice for combination studies compared to Fisetin.
- [1] Jung H, Lee S. Inhibition of Human Cytochrome P450 Enzymes by Allergen Removed Rhus verniciflua Stoke Standardized Extract and Constituents. Evid Based Complement Alternat Med. 2014;2014:150351. View Source
